molecular formula C20H35N3O5 B1525585 N-Boc-4-(4-boc-piperazinocarbonyl)piperidine CAS No. 1278859-58-7

N-Boc-4-(4-boc-piperazinocarbonyl)piperidine

Cat. No.: B1525585
CAS No.: 1278859-58-7
M. Wt: 397.5 g/mol
InChI Key: GOUCKFWZYOLRAN-UHFFFAOYSA-N
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Description

N-Boc-4-(4-boc-piperazinocarbonyl)piperidine is a bifunctionalized piperidine derivative featuring two tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are strategically placed on both the piperidine nitrogen and the piperazine moiety, which is attached via a carbonyl linkage at the 4-position of the piperidine ring. This compound is primarily utilized in organic synthesis as a protected intermediate, enabling selective functionalization of amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O5/c1-19(2,3)27-17(25)22-9-7-15(8-10-22)16(24)21-11-13-23(14-12-21)18(26)28-20(4,5)6/h15H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUCKFWZYOLRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-Boc-4-(4-boc-piperazinocarbonyl)piperidine typically involves:

  • Preparation of Boc-protected 4-aminopiperidine or 4-piperidone derivatives.
  • Formation of the piperazinocarbonyl moiety with Boc protection.
  • Coupling of the Boc-protected piperazine derivative to the Boc-protected piperidine core.
  • Final purification and isolation of the target compound.

The key to successful synthesis lies in the selective protection of nitrogen atoms with tert-butoxycarbonyl (Boc) groups and efficient coupling reactions to form the carbonyl linkage between piperidine and piperazine rings.

Preparation of Boc-Protected 4-Aminopiperidine

A crucial precursor is 4-Boc-aminopiperidine. According to CN107805218B, a reliable method involves:

  • Reacting N-benzyl-4-piperidone with tri-orthoformate (e.g., trimethyl orthoformate) in an alcohol (methanol or ethanol) solution under acid catalysis (ammonium chloride or p-toluenesulfonic acid).
  • Formation of a ketal intermediate followed by reaction with tert-butyl carbamate to generate an imine intermediate.
  • Pd/C-catalyzed hydrogenation of the imine to yield 4-Boc-aminopiperidine with high yield (approx. 88-90%) and purity (>99% by GC).

Reaction Conditions:

Step Conditions Yield (%) Purity (GC) Notes
Ketal formation & imine synthesis Reflux in methanol, acid catalyst 1-5 mol% 81-82 - Methanol distilled off to drive equilibrium
Pd/C hydrogenation 5% Pd/C, 0.8-1.0 MPa H2, 60-80°C, 5-8 hours 88-90 99+ Hydrogen pressure and temp optimized for complete reduction

This method is noted for its short synthetic route, readily available raw materials, and ease of purification, making it suitable for scale-up and industrial application.

Coupling to Form this compound

The critical step in preparing this compound involves coupling the Boc-protected piperidine with a Boc-protected piperazine carbonyl derivative. The process, as described in US7547789B2, includes:

  • Preparation of 1-tert-butoxycarbonyl-4-piperidone (formula II), which is hydrogenated with ethylamine in ethanol using palladium or platinum catalysts under mild pressure (1-5 bar) and temperature (10-80°C) to form 1-tert-butoxycarbonyl-4-(N-ethylamino)piperidine (formula III).
  • Activation of the carbonyl component (formula IV) with carbonyldiimidazole in an ether or aromatic solvent at 10-80°C.
  • Coupling of the activated intermediate with the Boc-protected piperidine derivative (formula III) in solvents such as tetrahydrofuran or ethyl acetate at 10-80°C to form the Boc-protected piperazinocarbonyl intermediate (formula V).
  • Final treatment with HCl in a suitable solvent to yield the target compound (formula I).

Key Reaction Parameters:

Step Reagents/Conditions Temperature (°C) Pressure (bar) Solvent(s)
Hydrogenation of 4-piperidone Pd or Pt catalyst, ethanol, ethylamine 10-80 1-5 Ethanol
Activation of carbonyl (IV) Carbonyldiimidazole 10-80 Atmospheric Ether or aromatic solvents
Coupling reaction Formula III + activated intermediate 10-80 Atmospheric THF, MTBE, ethyl acetate or mixtures
Final HCl treatment Acid treatment to remove protecting groups or finalize structure Ambient to 80 Atmospheric Suitable organic solvents

This method emphasizes mild reaction conditions, high selectivity, and the use of common solvents and reagents, facilitating scalability.

Alternative Synthetic Routes and Considerations

  • The use of hydrazine hydrate reduction and subsequent condensation with halogenated malonaldehyde derivatives has been reported for related Boc-protected piperidine derivatives but is less directly applicable to the piperazinocarbonyl compound.
  • Acid-catalyzed degradation and rearrangement reactions to modify piperidine derivatives have been described but are more relevant to acetylated or hydroxylated analogs rather than the Boc-protected piperazinocarbonyl compound.
  • The choice of protecting groups, solvents, and catalysts is critical to avoid side reactions and ensure high purity and yield.

Summary Table of Preparation Steps for this compound

Step Description Key Reagents/Conditions Yield/Outcome
1. Boc protection of 4-aminopiperidine Acid-catalyzed ketal formation, imine formation, Pd/C hydrogenation N-benzyl-4-piperidone, tri-orthoformate, tert-butyl carbamate, Pd/C, methanol, acid catalyst 88-90% yield, >99% purity
2. Preparation of Boc-protected piperazine carbonyl Activation with carbonyldiimidazole, coupling with Boc-piperidine derivative Carbonyldiimidazole, ether/aromatic solvents, THF, ethyl acetate High coupling efficiency
3. Coupling reaction Formation of Boc-protected piperazinocarbonyl-piperidine Mild temperature (10-80°C), suitable solvents, Pd or Pt catalyst for hydrogenation High selectivity and yield
4. Final purification Acid treatment and crystallization HCl treatment, solvent crystallization Pure crystalline product

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-(4-boc-piperazinocarbonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted piperidine and piperazine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of pharmaceuticals and other biologically active compounds.

Biology: N-Boc-4-(4-boc-piperazinocarbonyl)piperidine is used in biological research to study the interactions of piperazine and piperidine derivatives with various biological targets. It can be used to develop new drugs and therapeutic agents.

Medicine: This compound has potential applications in the development of new medications. Its structural properties make it suitable for use in drug design and synthesis, particularly in the creation of compounds with specific biological activities.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which N-Boc-4-(4-boc-piperazinocarbonyl)piperidine exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₇H₂₈N₃O₅ (estimated based on structural analogs).
  • Role in Synthesis : The Boc groups prevent unwanted side reactions (e.g., nucleophilic attacks or oxidations) at the amine sites, facilitating controlled modifications .
  • Stability : Boc-protected amines are stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid) .

Comparison with Structurally Similar Compounds

N-Boc-piperidine-4-carboxylic Acid

  • Structure : Piperidine-4-carboxylic acid with a single Boc group on the nitrogen.
  • Applications : Used as a building block in peptide synthesis and drug intermediates.
  • Key Differences :
    • Lacks the piperazine-carbony moiety, limiting its utility in multi-target ligand design.
    • Molecular Weight: 229.27 g/mol (vs. higher for the dual-Boc compound) .

N-Boc-4-(4-carboxyphenyl)piperidine

  • Structure : Piperidine with a Boc group and a 4-carboxyphenyl substituent.
  • Applications : Precursor in drug development (e.g., kinase inhibitors).
  • Key Differences :
    • The carboxyphenyl group introduces aromaticity, enhancing π-π stacking in target binding, unlike the piperazine carbonyl group .

N-Boc-4-(2-bromophenyl)piperidine

  • Structure : Bromophenyl-substituted piperidine with a Boc group.
  • Applications : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Key Differences :
    • Bromine allows for palladium-catalyzed functionalization, a feature absent in the piperazine derivative .

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid

  • Structure : Combines Boc and fluorenylmethyloxycarbonyl (Fmoc) protections.
  • Applications: Dual-protected amino acid for solid-phase peptide synthesis.
  • Key Differences :
    • Fmoc is base-labile, enabling orthogonal deprotection strategies compared to the acid-labile Boc group .

Biochemical and Pharmacological Comparisons

Impact of Boc Protection on Bioactivity

  • Kinase Inhibitors : Boc protection of piperidine amines in PknB inhibitors abolished biochemical activity, highlighting the necessity of free amines for target engagement .
  • Acetylcholinesterase (AChE) Inhibitors : Bulky N-benzyl-piperidine derivatives showed reduced activity due to steric hindrance, suggesting Boc-piperazine substituents may similarly affect binding .

Enantioselectivity in Deprotonation Reactions

  • N-Boc-piperidine vs. N-Boc-pyrrolidine : The larger piperidine ring in Boc-piperidine results in slower deprotonation and lower enantioselectivity (er = 87:13) compared to pyrrolidine analogs .

Reactivity in Multi-Step Syntheses

  • Boc Removal : Acidic cleavage (e.g., HCl/dioxane) is required, contrasting with Fmoc, which is removed under mild bases (e.g., piperidine) .
  • Stability : Boc groups resist nucleophilic and basic conditions, making them ideal for sequential reactions involving esterifications or alkylations .

Comparative Stability Data

Compound Stability in Basic Conditions Stability in Acidic Conditions
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine High Low (cleavage at pH < 3)
N-Fmoc-4-aminopiperidine Low (cleavage with piperidine) High

Computational and Structural Insights

Molecular Docking Studies

  • Orientation Effects : Piperidine derivatives with substituents (e.g., Boc-piperazine) show altered binding modes compared to unsubstituted analogs. For example, docking of benzohomoadamantane-piperidine ureas revealed a 5.7 kcal/mol preference for specific orientations .

Thermodynamic Stability

  • HO₂ Elimination Barriers : Piperidine RO₂ radicals with Boc groups exhibit higher barriers (Δ‡E = 14.4–19.2 kcal/mol) compared to pyrrolidine, affecting oxidative stability .

Biological Activity

N-Boc-4-(4-Boc-piperazinocarbonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the piperidine nitrogen with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a piperazinocarbonyl moiety. This compound can be synthesized using various methods, including nucleophilic substitution reactions and coupling reactions with chiral amino acids.

Key Steps in Synthesis

  • Protection of Piperidine : The nitrogen atom of piperidine is protected using a Boc group to enhance stability during subsequent reactions.
  • Formation of Piperazinocarbonyl : The introduction of the piperazinocarbonyl group can be achieved through coupling reactions with appropriate carbonyl derivatives.
  • Purification and Characterization : The synthesized compounds are purified and characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures.
StepReaction TypeKey ReagentsOutcome
1ProtectionBoc2ON-Boc-piperidine
2CouplingEDC·HCl, DMAPThis compound
3CharacterizationNMR, MSStructural confirmation

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an active pharmaceutical ingredient.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Protein Kinases : Many piperidine derivatives have been found to inhibit key protein kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Cytotoxicity : A study reported that certain piperazine derivatives exhibited IC50 values ranging from 0.2 µM to 6 µM against K562 leukemia cells. This indicates a promising potential for further development as anticancer agents .
  • Mechanistic Insights : Research has shown that the interaction of these compounds with DNA can lead to inhibition of PCR amplification in GC-rich sequences, suggesting potential applications in targeting specific genetic materials .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-Boc-4-(4-boc-piperazinocarbonyl)piperidine, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step protection/deprotection of amines and carbonyl coupling. A common challenge is regioselectivity during Boc group introduction. To mitigate this, use controlled reaction conditions (e.g., anhydrous DCM, DMAP catalysis) and monitor intermediates via HPLC or LC-MS . For example, tert-butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate was synthesized via coupling N-Boc-4-piperidone with 2-(piperazin-1-yl)pyrimidine under reflux, achieving 83% yield after purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Combine spectroscopic methods:

  • 1H/13C NMR : Verify Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and piperazine/piperidine ring conformation .
  • FT-IR : Confirm carbonyl stretches (~1680–1720 cm⁻¹ for Boc groups) .
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+ for C₁₈H₃₂N₃O₅: ~370.23 g/mol) .
  • HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture, as Boc groups hydrolyze under acidic/alkaline conditions . For long-term stability, lyophilize and store at -20°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coupling reactions?

  • Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties:

  • HOMO-LUMO gaps : Predict nucleophilic/electrophilic sites for coupling .
  • AIM (Atoms in Molecules) analysis : Identify bond critical points for piperazine-piperidine interactions .
  • Docking studies : Simulate binding affinity with enzymes (e.g., proteases) to guide functionalization .

Q. What experimental strategies resolve contradictions in reported bioactivity data for similar piperidine derivatives?

  • Answer : Address discrepancies via:

  • Dose-response assays : Test across concentrations (nM–μM) to identify non-linear effects .
  • Off-target profiling : Use kinase/GPCR panels to rule out promiscuous binding .
  • Structural analogs : Compare with N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, which showed specificity due to its thienopyrimidine core .

Q. How can regioselective deprotection of Boc groups be achieved without disrupting the piperazinocarbonyl moiety?

  • Answer : Employ selective cleavage agents:

  • TFA/DCM (1:4 v/v) : Removes Boc groups at 0°C within 2 hours, preserving carbonyl linkages .
  • Photocleavage : Use UV light (254 nm) for spatially controlled deprotection in solid-phase synthesis .
  • Enzymatic methods : Lipases or esterases in buffered solutions (pH 7.4) for mild conditions .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry .
  • Troubleshooting : If coupling yields drop below 70%, check for residual moisture (Karl Fischer titration) or switch to Schlenk-line techniques .
  • Ethical Handling : Follow waste disposal protocols for Boc-containing intermediates (e.g., neutralize with NaHCO3 before disposal) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Boc-4-(4-boc-piperazinocarbonyl)piperidine
Reactant of Route 2
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N-Boc-4-(4-boc-piperazinocarbonyl)piperidine

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